1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Properties
IUPAC Name |
1-benzyl-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-18-8-6-16(7-9-18)13-24-14-17(10-19(24)25)12-23-20(26)22-11-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWVUXWRLOPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction of an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group:
Formation of the Urea Derivative: The final step involves the reaction of the fluorobenzyl-pyrrolidinone intermediate with benzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various chemical reactions due to its reactivity and structural properties.
Biology
- Biological Activity : Research indicates that 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea may exhibit antimicrobial and anticancer properties. These activities are linked to its ability to interact with specific biological targets.
Medicine
- Therapeutic Potential : The compound is being explored as a potential therapeutic agent due to its unique structural features. Its interactions with molecular targets suggest it may influence pathways related to cell growth and differentiation, making it a candidate for further drug development.
Industry
- Novel Materials Development : In industrial applications, this compound can be utilized in the development of innovative materials and as a precursor for synthesizing functionalized polymers.
Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific receptors involved in tumor growth regulation. The results suggest that this compound could be developed into an effective anticancer agent.
Study 2: Neuroleptic Effects
Research investigating the neuroleptic activity of similar compounds has indicated that derivatives like this compound may reduce apomorphine-induced stereotypic behavior in animal models. This suggests potential applications in treating neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-Benzyl-3-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.
1-Benzyl-3-((1-(4-nitrobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure with a nitro group instead of fluorine.
Uniqueness
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound classified as a urea derivative. It has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the modulation of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 355.4 g/mol. Its structure features a urea moiety linked to a pyrrolidine ring, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FN₃O₂ |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 946220-45-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects . The precise mechanism involves binding to receptors or enzymes, leading to altered activity and subsequent biological responses.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its derivatives:
- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit potent inhibition of various enzymes, including those involved in inflammatory processes. For instance, related urea derivatives have shown promising results as CCR3 antagonists, which are crucial in mediating inflammatory responses .
- Antiproliferative Effects : In vitro studies have evaluated the antiproliferative activity of structurally related compounds against various cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast and colon cancer cells, indicating potential applications in cancer therapy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins. These studies suggest that the compound can effectively bind to specific active sites on enzymes, further supporting its potential as a therapeutic agent .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related urea derivatives in animal models of inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
Case Study 2: Cancer Cell Line Testing
In another study, derivatives of this compound were tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The findings revealed IC50 values in the low micromolar range, indicating potent antiproliferative activity .
Summary of Findings
The biological activity of this compound suggests significant potential for therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The compound's ability to inhibit key enzymes and its favorable binding characteristics highlight its relevance in drug development.
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves three steps: (i) Pyrrolidinone ring formation : Cyclization of γ-lactam precursors under reflux with catalytic acid (e.g., HCl) . (ii) Fluorobenzyl substitution : Nucleophilic substitution using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C . (iii) Urea coupling : Reacting the intermediate with benzyl isocyanate in THF at room temperature for 12–24 hours. Yield optimization strategies include using excess reagents (1.2–1.5 equivalents) for substitution steps, controlling moisture to prevent hydrolysis, and employing column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥95% purity .
- Structural confirmation :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw) to verify fluorobenzyl (δ ~7.2–7.4 ppm) and urea (δ ~6.5–7.0 ppm) signals .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~380–400) .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Expected low aqueous solubility (≤10 µM), requiring DMSO stocks ≤0.1% v/v .
- logP : Calculate via reverse-phase HPLC (octanol-water partition coefficient) or software (e.g., MarvinSketch). Estimated logP ~2.5–3.0 due to fluorobenzyl and urea moieties .
Advanced Research Questions
Q. How can structural contradictions between crystallographic data and NMR spectra be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement. Collect high-resolution data (<1.0 Å) at 100 K. Address disorder in the pyrrolidinone ring via PART instructions in SHELXL .
- Dynamic NMR : If crystallography shows rigid conformations but NMR indicates flexibility, perform variable-temperature NMR (e.g., 25–50°C) to assess rotational barriers .
Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms?
- Methodological Answer :
- IC₅₀ determination : Use a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC for proteases) with varying compound concentrations (0.1–100 µM). Fit data to a sigmoidal dose-response curve .
- Kinetic assays : Pre-incubate enzyme with compound (10–30 min), then add substrate. Analyze Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Control experiments : Include vehicle (DMSO) and known inhibitors (e.g., E-64 for cysteine proteases) .
Q. How can discrepancies between computational solubility predictions and experimental data be reconciled?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation free energy using GROMACS/AMBER. Compare with experimental solubility via shake-flask method .
- Co-solvent assays : Test solubility in PBS with 5–10% PEG-400 or cyclodextrins to mimic biological conditions .
Q. What strategies are effective for optimizing HPLC purification of this compound?
- Methodological Answer :
- Column selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–80% acetonitrile in water (0.1% TFA) over 30 minutes .
- Detection : Monitor at 220 nm (amide bond absorption) and 260 nm (aromatic rings). Adjust pH to 3.0 (TFA) to sharpen peaks .
Data Analysis & Advanced Applications
Q. How can molecular docking be used to predict target interactions?
- Methodological Answer :
- Ligand preparation : Optimize 3D structure with OpenBabel (MMFF94 force field). Assign partial charges via AM1-BCC .
- Receptor selection : Use crystallographic structures (PDB) of homologous enzymes (e.g., kinase or protease targets).
- Docking software : AutoDock Vina with a 20 Å grid box centered on the active site. Rank poses by binding energy (ΔG ≤ −7.0 kcal/mol suggests strong binding) .
Q. What in vitro pharmacokinetic assays are critical for preclinical profiling?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound loss via LC-MS/MS over 60 minutes .
- Plasma protein binding : Use rapid equilibrium dialysis (RED) devices. Calculate % bound via [(total − free)/total] × 100 .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms with fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. How can SAR studies guide the design of analogs with improved potency?
- Methodological Answer :
- Core modifications : Replace fluorobenzyl with chlorobenzyl or methoxybenzyl to assess electronic effects on binding .
- Urea linker alternatives : Test thiourea or carbamate derivatives for hydrogen-bonding capacity.
- Data analysis : Correlate IC₅₀ values with computed descriptors (e.g., polar surface area, logD) using QSAR tools like MOE .
Tables for Key Data
Q. Table 1. Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | ~380–400 g/mol (ESI-MS) | |
| logP | 2.5–3.0 (HPLC/calculation) | |
| Aqueous Solubility | ≤10 µM (shake-flask) |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Reference |
|---|---|---|
| HPLC Purification | C18, 20–80% MeCN/H₂O (0.1% TFA), 220 nm | |
| NMR (¹H) | 500 MHz, DMSO-d₆, δ 7.2–7.4 (fluorobenzyl) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
